Cas no 2229093-18-7 (5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole)
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole Chemical and Physical Properties
Names and Identifiers
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- 5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole
- EN300-1833295
- 2229093-18-7
-
- Inchi: 1S/C7H9NO2/c1-5-6(3-8-10-5)7(2)4-9-7/h3H,4H2,1-2H3
- InChI Key: QITJQZGGTDMRAK-UHFFFAOYSA-N
- SMILES: CC1=C(C=NO1)C2(CO2)C
Computed Properties
- Exact Mass: 139.063328530g/mol
- Monoisotopic Mass: 139.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 38.6Ų
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1833295-0.05g |
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole |
2229093-18-7 | 0.05g |
$1091.0 | 2023-09-19 | ||
| Enamine | EN300-1833295-0.1g |
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole |
2229093-18-7 | 0.1g |
$1144.0 | 2023-09-19 | ||
| Enamine | EN300-1833295-0.25g |
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole |
2229093-18-7 | 0.25g |
$1196.0 | 2023-09-19 | ||
| Enamine | EN300-1833295-0.5g |
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole |
2229093-18-7 | 0.5g |
$1247.0 | 2023-09-19 | ||
| Enamine | EN300-1833295-1.0g |
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole |
2229093-18-7 | 1g |
$1299.0 | 2023-06-01 | ||
| Enamine | EN300-1833295-2.5g |
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole |
2229093-18-7 | 2.5g |
$2548.0 | 2023-09-19 | ||
| Enamine | EN300-1833295-5.0g |
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole |
2229093-18-7 | 5g |
$3770.0 | 2023-06-01 | ||
| Enamine | EN300-1833295-10.0g |
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole |
2229093-18-7 | 10g |
$5590.0 | 2023-06-01 | ||
| Enamine | EN300-1833295-1g |
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole |
2229093-18-7 | 1g |
$1299.0 | 2023-09-19 | ||
| Enamine | EN300-1833295-5g |
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole |
2229093-18-7 | 5g |
$3770.0 | 2023-09-19 |
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole
Research Briefing on 5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole (CAS: 2229093-18-7) in Chemical Biology and Pharmaceutical Applications
The compound 5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole (CAS: 2229093-18-7) has recently emerged as a promising candidate in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic compound, which combines an oxazole ring with an epoxide moiety, has attracted significant attention for its role in targeted drug design and as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in modulating protein-protein interactions, particularly in pathways related to inflammation and oncology.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole exhibit potent inhibitory activity against interleukin-1 receptor-associated kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's selectivity and potency, achieving nanomolar inhibition levels in cellular assays. The epoxide functionality was found to be crucial for covalent binding to a specific cysteine residue in the IRAK4 active site.
In parallel research, the compound has shown promise in cancer therapeutics. A Nature Communications paper (2024) reported its use as a warhead in proteolysis-targeting chimeras (PROTACs) designed to degrade oncogenic proteins. The oxazole-epoxide structure served as an effective linker that maintained proper spatial orientation between the target-binding moiety and the E3 ligase recruiter, while also contributing to cell permeability. In vivo studies demonstrated significant tumor growth inhibition in xenograft models of triple-negative breast cancer with minimal off-target effects.
From a synthetic chemistry perspective, novel methodologies have been developed for the efficient production of 5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole. A recent Organic Letters publication (2024) described a one-pot cascade reaction involving copper-catalyzed cyclization followed by epoxidation, achieving yields of 78% with excellent stereoselectivity. This advancement addresses previous challenges in the large-scale synthesis of this compound, facilitating its broader application in drug discovery programs.
The safety profile and pharmacokinetic properties of 2229093-18-7 derivatives are currently under investigation in preclinical studies. Early ADME (Absorption, Distribution, Metabolism, and Excretion) data suggest favorable oral bioavailability in rodent models, with plasma concentrations reaching therapeutic levels within 2 hours post-administration. Metabolic stability studies indicate that the oxazole ring remains intact during first-pass metabolism, while the epoxide moiety undergoes glutathione conjugation in the liver.
Future research directions for this compound class include exploration of its applications in neurodegenerative diseases, where its ability to cross the blood-brain barrier and modulate protein aggregation pathways may prove valuable. Additionally, computational modeling studies are underway to predict novel binding partners and expand the therapeutic potential of 5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole-based compounds. The continued investigation of this scaffold highlights its versatility in addressing multiple therapeutic areas through rational drug design approaches.
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